Home > Products > Screening Compounds P134513 > N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE -

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE

Catalog Number: EVT-5884376
CAS Number:
Molecular Formula: C19H20N2O4
Molecular Weight: 340.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide

Compound Description: This compound serves as a key intermediate in synthesizing a series of N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides. These derivatives were evaluated for their biofilm inhibitory action against Escherichia coli and Bacillus subtilis as well as their cytotoxicity. []

Relevance: This compound shares the core structure of 2,3-dihydro-1,4-benzodioxin-6-amine attached to a benzene ring with N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(isobutyrylamino)benzamide. The difference lies in the substituent on the benzene ring, with the related compound possessing a nitrobenzenesulfonamide group and the target compound having an isobutyrylaminobenzamide group. []

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide

Compound Description: This molecule served as a central intermediate in the synthesis of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides. [, ] These derivatives were investigated for their antibacterial activity and potential to inhibit lipoxygenase, an enzyme involved in inflammation. [] Further studies examined their potential as acetylcholinesterase inhibitors. []

Relevance: This compound shares the core structure of 2,3-dihydro-1,4-benzodioxin-6-amine linked to a benzene ring with N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(isobutyrylamino)benzamide. The distinction lies in the substituent on the benzene ring. The related compound possesses a methylbenzenesulfonamide group, while the target compound has an isobutyrylaminobenzamide group. [, ]

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide

Compound Description: The crystal structure of this compound has been determined, providing insights into its conformation and intermolecular interactions. []

Relevance: This molecule exhibits a close structural resemblance to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(isobutyrylamino)benzamide. Both compounds share the 2,3-dihydro-1,4-benzodioxin-6-amine moiety connected to a benzene ring. The difference lies in the substituent at the para position of the benzene ring; the related compound has a fluorine atom, whereas the target compound possesses an isobutyrylaminobenzamide group. []

2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides

Compound Description: This series of compounds, featuring benzodioxane and acetamide moieties, was synthesized and investigated for inhibitory potential against α-glucosidase and acetylcholinesterase (AChE). These enzymes are relevant targets for managing type 2 diabetes and Alzheimer's disease, respectively. []

Relevance: These compounds share the core structure of 2,3-dihydro-1,4-benzodioxin-6-amine with N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(isobutyrylamino)benzamide. They are further linked to a substituted acetamide group via a sulfonamide linker. While both the related compounds and the target compound contain an amide linkage, their overall structures and substitution patterns differ. []

-[amino]-N-(un/substituted-phenyl)acetamides

Compound Description: These compounds, designed as potential antibacterial and antifungal agents, incorporate a 2,3-dihydro-1,4-benzodioxin-6-amine moiety. []

N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides

Compound Description: This series of compounds was synthesized and evaluated for potential therapeutic benefit in treating Alzheimer’s disease and Type-2 Diabetes. They were tested for their ability to inhibit acetylcholinesterase and α-glucosidase. []

N-substituted-N-(2,3-Dihydro-[1,4]benzodioxin-6-yl)-4-acetamidobenzenesulfonamides

Compound Description: These compounds were synthesized and found to possess valuable antibacterial activity. [, ]

Relevance: This series shares the core 2,3-dihydro-1,4-benzodioxin-6-amine structure with N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(isobutyrylamino)benzamide. Both the related compounds and the target compound contain an amide linkage, their overall structures and substitution patterns differ. [, ]

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitro-N-(substituted-benzyl)benzenesulfonamides

Compound Description: These compounds were designed and synthesized to investigate their bacterial biofilm inhibition capabilities and hemolytic activity. []

N-(Alkyl/Aralkyl)-N-(2,3-Dihydro-1,4-Benzodioxin-6-YL)-4-Bromobenzenesulfonamides

Compound Description: This series of compounds was synthesized and evaluated as potential therapeutic agents for Alzheimer’s disease. []

N-(2-amino-2-oxo-ethyl)-3-[5-[(1R,2S)-2-(2,2-difluoropropanoylamino)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propoxy]indazol-1-yl]-N-methyl-benzamide (Compound 1)

Compound Description: This compound, identified from AstraZeneca’s chemical library, displays high affinity for the glucocorticoid receptor (GR) and served as a tracer for GR in in vivo studies. []

Properties

Product Name

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-methylpropanoylamino)benzamide

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

InChI

InChI=1S/C19H20N2O4/c1-12(2)18(22)20-14-5-3-13(4-6-14)19(23)21-15-7-8-16-17(11-15)25-10-9-24-16/h3-8,11-12H,9-10H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

HKQNYCSOFWEVIO-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCO3

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.